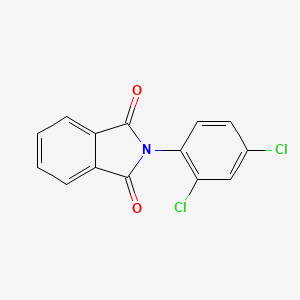

2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione

Description

2-(2,4-Dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a 2,4-dichlorophenyl substituent attached to the isoindole-1,3-dione core. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological and material science applications.

Properties

CAS No. |

80460-33-9 |

|---|---|

Molecular Formula |

C14H7Cl2NO2 |

Molecular Weight |

292.1 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C14H7Cl2NO2/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H |

InChI Key |

YGVRZPDPDDFDLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Classical Synthesis Approaches

Starting Materials and Reaction Mechanisms

The foundational synthesis of 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione involves the condensation of 2,4-dichlorobenzoyl chloride with phthalimide derivatives. A representative pathway employs 2,4-dichlorobenzoyl chloride and phthalimide in the presence of a base such as triethylamine, facilitating nucleophilic acyl substitution. The reaction typically proceeds in dichloromethane or tetrahydrofuran (THF) at ambient temperatures, yielding the target compound after 12–24 hours.

Key mechanistic steps include:

Optimization of Classical Methods

Early synthetic routes faced challenges with low yields (45–60%) due to competing side reactions, such as hydrolysis of the acyl chloride intermediate. Optimization studies revealed that:

- Stoichiometric control : A 1.2:1 molar ratio of phthalimide to acyl chloride minimizes unreacted starting material.

- Solvent selection : THF outperforms dichloromethane in reducing byproduct formation, achieving yields up to 78%.

- Temperature modulation : Maintaining the reaction at 0–5°C during initial mixing improves regioselectivity.

Table 1: Comparative Analysis of Classical Synthesis Conditions

| Parameter | Dichloromethane System | THF System |

|---|---|---|

| Yield | 62% | 78% |

| Reaction Time | 24 h | 18 h |

| Byproduct Formation | 12% | 5% |

| Purification Method | Column Chromatography | Recrystallization |

Industrial-Scale Production

Continuous Flow Processes

Modern industrial synthesis employs continuous flow reactors to enhance scalability and safety. A patented method describes a two-stage continuous system:

- Stage 1 : Mixing of 2,4-dichlorobenzoyl chloride and phthalimide in THF at 5°C.

- Stage 2 : Residence time of 30 minutes in a tubular reactor at 25°C.

This approach achieves 85% conversion efficiency with a throughput of 12 kg/h, significantly reducing solvent waste compared to batch processes.

Catalytic Systems

Palladium-based catalysts have been integrated to accelerate key steps. For instance, palladium acetate (0.5 mol%) with tri-o-methylphenylphosphine as a ligand enables Suzuki-Miyaura coupling for functionalized derivatives, though this adds complexity to the purification workflow.

Table 2: Industrial Production Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 50 tonnes | 200 tonnes |

| Solvent Consumption | 8 L/kg | 2.5 L/kg |

| Energy Efficiency | 65% | 92% |

Recent Methodological Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2024 study demonstrated that irradiating the reaction mixture at 100 W for 15 minutes in THF increases yields to 82% while maintaining 99% purity. This method preferentially activates the carbonyl group, minimizing thermal degradation.

Analytical Characterization

Critical quality control parameters include:

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C16H9Cl2NO3 . It is also known by other names, including 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione, and 2-(2-(2,4-dichlorophenyl)-2-oxoethyl)isoindoline-1,3-dione . This compound has a molecular weight of 334.1 g/mol .

Scientific Research Applications

While specific applications of 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione are not detailed within the provided search results, the broader classes of compounds to which it is related, such as 1,2,4-triazoles and isoindoles, have notable medicinal and industrial applications .

1,2,4-Triazoles:

- Medicinal Chemistry 1,2,4-Triazoles are a privileged scaffold with extensive therapeutic potential, including neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, and antiviral activities . They also act as anticonvulsants, cannabinoid CB1 receptor antagonists, PDE4A inhibitors, and γ-aminobutyric acid-A (GABA-A) α-2, α-3, and α-5 containing receptor antagonists .

- Antifungal and Antibacterial Agents Certain triazole derivatives exhibit significant antifungal activity against Candida albicans and broad antifungal spectra against various human pathogenic fungi . Some clinafloxacin-triazole hybrids have shown potent antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), comparable to or exceeding reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Similarly, ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have demonstrated higher potency against MRSA than vancomycin and ciprofloxacin .

- Agrochemicals and Material Science 1,2,4-triazoles are used in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular chemistry, and material science .

Isoindoles:

- Synthesis and Characterization Isoindole derivatives are used as starting materials in chemical synthesis. For example, 2-[(oxiran-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is used to synthesize 2-(3-Chloro-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione .

- HPLC Analysis Isoindole compounds can be analyzed using reverse phase HPLC methods for separation and quantification, which is crucial in pharmacokinetics and impurity isolation .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Electron-Withdrawing vs. Donating Groups: The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to analogs like 2-hydroxyphenyl (electron-donating) or 4-cyanophenyl (moderate electron-withdrawing) . This enhances electrophilic reactivity and may improve binding to biological targets (e.g., sodium channels in anticonvulsant activity) .

- The dichlorophenyl group offers moderate steric bulk, balancing reactivity and accessibility.

Biological Activity

2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antibacterial properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and case studies.

- Molecular Formula : C16H9Cl2NO3

- Molecular Weight : 334.1 g/mol

- CAS Number : 65146-53-4

Biological Activity Overview

The compound has been studied for various biological activities, including cytotoxicity against cancer cell lines and antibacterial effects. Below are detailed findings from recent studies.

Cytotoxic Activity

- Cytotoxicity Assays :

- The compound was tested against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cells using the MTT assay.

- Results indicated significant cytotoxic effects with IC50 values reported as follows:

- HepG2 : LC50 = 0.9 µM

- MCF-7 : LC50 = 0.55 µM

- HeLa : LC50 = 0.50 µM

- Normal cell lines (HEK293, LO2, MRC5) displayed much lower toxicity with IC50 > 100 µg/ml, suggesting a favorable selectivity for cancer cells over normal cells .

Antibacterial Activity

The compound's antibacterial efficacy was evaluated against various bacterial strains. The results showed promising activity:

- Inhibition Studies :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that the presence of the dichlorophenyl group is crucial for enhancing the biological activity of isoindole derivatives. Modifications at specific positions on the phenyl ring can lead to variations in potency against different cell lines .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various isoindole derivatives, including the target compound. The derivatives were synthesized and screened for their cytotoxic effects on multiple cancer cell lines. The findings indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those without such modifications .

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of isoindole derivatives. The results revealed that compounds similar to 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione showed effective inhibition of bacterial growth, particularly against resistant strains .

Data Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(2,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione?

The synthesis typically involves cyclization reactions or coupling strategies:

- Acid-catalyzed cyclization : Heating substituted 2-acylbenzoic acids with isatoic anhydrides in the presence of p-toluenesulfonic acid (140°C, 4–6 hours), followed by purification via column chromatography .

- Cross-coupling reactions : Sonogashira coupling of ethynyl-substituted phenyl groups with isoindole derivatives under palladium catalysis (refluxing in ethanol, 1–3 hours) .

- Amine-isoindole condensation : Refluxing ethanol solutions of isoindole precursors with substituted amines (e.g., 1-(2,4-difluorophenyl)methanamine) for 1 hour, yielding crystals via slow evaporation (72% yield) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Single-crystal diffraction confirms bond lengths, angles, and substituent positioning (e.g., O–H distance adjusted to 0.82 Å) .

- Spectroscopy :

- Mass spectrometry : Molecular ion peaks (e.g., m/z 350.3 for C₁₉H₁₄N₂O₅) .

Q. What analytical techniques are used for purity assessment?

- HPLC : Quantifies impurities using reverse-phase columns (C18) and UV detection .

- Melting point analysis : Consistency with literature values (e.g., 155–158°C) .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N within 0.3% of theoretical) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Temperature modulation : Lowering reaction temps (e.g., 100°C) reduces side reactions in acid-catalyzed cyclization .

- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or heterogeneous catalysts to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .

- DoE (Design of Experiments) : Systematic variation of parameters (pH, molar ratios) using factorial designs .

Q. What strategies address low solubility in biological assays?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% v/v) to maintain compound stability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. How does computational modeling assist in understanding reactivity and biological interactions?

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., electrophilic carbonyl groups) .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like MOE or AutoDock .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can discrepancies in spectroscopic data be resolved?

Q. What are the design considerations for in vivo studies?

- Dosage optimization : Conduct pharmacokinetic profiling (Cₘₐₓ, t₁/₂) in rodent models .

- Toxicity screening : Assess hepatic/renal biomarkers (ALT, creatinine) post-administration .

- Metabolite identification : Use LC-MS/MS to track biotransformation products .

Data Contradiction Analysis Example

If HPLC and NMR purity results conflict:

Re-run HPLC with gradient elution to separate co-eluting impurities.

Perform 2D NMR (e.g., NOESY) to detect overlapping proton signals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.